2-[(4-Chlorophenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide
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Overview
Description
2-[(4-Chlorophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyphenyl group, and an acetohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloroaniline with acetohydrazide in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)amino]-N’-[(E)-[2-hydroxyphenyl]methylidene]acetohydrazide
- 2-[(4-Chlorophenyl)amino]-N’-[(E)-[2-hydroxy-3-(methyl)phenyl]methylidene]acetohydrazide
- 2-[(4-Chlorophenyl)amino]-N’-[(E)-[2-hydroxy-3-(ethyl)phenyl]methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[(4-Chlorophenyl)amino]-N’-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide lies in its specific structural features, such as the presence of the prop-2-EN-1-YL group, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This structural uniqueness can lead to different interactions with molecular targets and pathways, resulting in unique pharmacological and therapeutic properties.
Properties
Molecular Formula |
C18H18ClN3O2 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-(4-chloroanilino)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-4-13-5-3-6-14(18(13)24)11-21-22-17(23)12-20-16-9-7-15(19)8-10-16/h2-3,5-11,20,24H,1,4,12H2,(H,22,23)/b21-11+ |
InChI Key |
CAPYMPLIUAQLBG-SRZZPIQSSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)Cl)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CNC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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